2-(Benzooxazol-2-ylsulfanyl)-propionic acid

Lipophilicity Lead Optimization Medicinal Chemistry

Researchers relying on structurally faithful benzoxazole building blocks for SAR campaigns often face batch variability and undocumented LogP shifts that derail multi-step parallel syntheses. This compound solves that problem with a validated 97% purity benchmark and a well-characterized thioether linkage critical for probing sulfur-mediated target interactions. - Proven LogP of 2.37 - a 0.3-0.4 unit advantage over the 3-isomer and butanoic homolog, directly mitigating lipophilicity-driven promiscuity in CNS and intracellular programs. - 97% minimum purity versus the 95% standard of positional analogs, reducing impurity carry-through and raising biological screening confidence. - Batch-to-batch consistency in H-bond acceptor profile and molecular geometry ensures reproducible synthetic fidelity in automated library production.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 252353-18-7
Cat. No. B1200286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzooxazol-2-ylsulfanyl)-propionic acid
CAS252353-18-7
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC2=CC=CC=C2O1
InChIInChI=1S/C10H9NO3S/c1-6(9(12)13)15-10-11-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H,12,13)
InChIKeyMWCCDEDKPAULRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzooxazol-2-ylsulfanyl)-propionic acid: Key Benzoxazole-Thioether Scaffold


2-(Benzooxazol-2-ylsulfanyl)-propionic acid is a benzoxazole derivative with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol. The compound features a benzoxazole ring connected to a propionic acid moiety via a sulfanyl (-S-) bridge, distinguishing it from directly linked benzoxazole acids . This thioether-linked scaffold places it within a class of heterocyclic compounds frequently explored for biological activities that necessitate specific steric and electronic properties, making it a valuable building block for structure-activity relationship (SAR) studies and chemical biology probes [1]. Its core utility lies in its synthetic versatility as an intermediate for generating diverse chemical libraries.

Why 2-(Benzooxazol-2-ylsulfanyl)-propionic acid Is Irreplaceable


Substituting 2-(Benzooxazol-2-ylsulfanyl)-propionic acid with a simple positional isomer or a homologous compound in a research or synthetic protocol introduces significant risk. The position of the sulfanylpropionic acid substitution on the heterocycle is a critical determinant of molecular geometry, which directly impacts binding affinity and target selectivity in biological systems [1]. Moreover, even slight alterations in the alkyl acid chain length drastically change the compound's lipophilicity (LogP), as demonstrated by the nearly 0.4-log unit difference between this propionic acid derivative and its butanoic acid analog. This lipophilicity gap critically influences pharmacokinetic parameters like membrane permeability, solubility, and metabolic stability in drug discovery cascades, meaning an in-class substitution disrupts quantitatively predictable outcomes in both chemical synthesis and biological assays [2].

Quantitative Differentiation of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid


Lower Lipophilicity vs. Positional and Homolog Analogs

The 2-substituted benzoxazole-thio-propionic acid isomer (Target) demonstrates significantly lower lipophilicity compared to both its 3-substituted positional isomer and its next-highest straight-chain homolog (butanoic acid). A lower LogP is often desirable for improving solubility and reducing off-target binding associated with high lipophilicity. The target compound's LogP is 2.37, which is 0.29 and 0.41 log units lower than the 3-propionic acid isomer and the 2-butanoic acid derivative, respectively .

Lipophilicity Lead Optimization Medicinal Chemistry Physicochemical Properties

Higher Purity Compared to 3-Substituted Isomer

Commercially, the 2-substituted target compound is typically offered at a standard purity of 97%, compared to the 3-substituted analog, which is frequently supplied at a minimum standard of 95% . This difference in the guaranteed minimum purity specification can be a decisive factor for applications requiring high-fidelity input materials without the need for initial in-lab re-purification.

Chemical Supply Purity Reproducibility Procurement

Unique Hydrogen Bond Profile vs. Non-Thioether Analogs

The target compound offers a specific hydrogen bond (H-bond) acceptor/donor profile that is structurally distinct from benzoxazole-propionic acids that lack the thioether linker. The presence of the sulfur atom introduces an additional H-bond acceptor, creating a total of 3 acceptors and 1 donor, which fundamentally alters the molecule's ability to engage in key intermolecular interactions compared to non-thiolinked analogs, which have a different acceptor count . This distinction is critical for 'scaffold hopping' exercises where subtle changes in pharmacophoric features are intentionally introduced.

Hydrogen Bonding Drug Design Scaffold Hopping SAR

Validated Research Applications of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid


Preferred Scaffold for Low-Lipophilicity Lead Optimization

For drug discovery programs targeting intracellular or CNS-based targets, where lower lipophilicity is empirically linked to better drug-like properties, 2-(Benzooxazol-2-ylsulfanyl)-propionic acid (LogP 2.37) is the preferred choice over the 3-isomer (LogP 2.66) and the butanoic acid homolog (LogP 2.78). Starting SAR exploration with this scaffold provides a measurable advantage in mitigating lipophilicity-driven promiscuity from the outset .

Reliable Building Block for Parallel Synthesis Libraries

In automated parallel synthesis settings, where the success and purity of a final library of hundreds of compounds depend heavily on the quality of starting materials, the 97% minimum purity of this compound provides a greater guarantee of synthetic fidelity compared to the 95% purity standard of its closest positional analog. Using this higher-purity starting material directly reduces the risk of carrying unknown impurities through a multi-step synthetic route, yielding higher confidence in biological screening results .

Key Intermediate for Thioether-Linked Benzoxazole SAR

This specific compound is essential for research groups focused on the role of the thioether linkage in target binding. As evidenced by its H-bond acceptor profile, the sulfur bridge introduces specific electronic and geometric features that cannot be replicated by oxo- or amino-linked benzoxazoles. It serves as the critical 'variable' or 'query' molecule in any scaffold-hopping or bioisostere-replacement campaign aimed at identifying novel hits against targets known to interact with sulfur-containing motifs [1].

Reproducible Commercial Supply for Consistent Research

For CROs and academic labs utilizing this compound as a verified substrate in enzyme assays or as a standard in analytical method development, consistent product specification is crucial. The validated sources for this compound provide batch-to-batch reliability in key identifiers such as LogP and purity, which are fundamental for ensuring the long-term reproducibility of scientific experiments and avoiding project delays caused by vendor switching to an under-characterized 'generic' analog .

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